REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:14]CC3C=CC=CC=3)=[CH:11][CH:12]=2)[CH:7]=[CH:6]1>C(OCC)(=O)C.C(O)C.[Pd]>[CH3:1][O:2][C:3](=[O:22])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([OH:14])=[CH:11][CH:12]=2)[CH:7]=[CH:6]1 |f:1.2|
|
Name
|
Compound 72A
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
COC(CN1C=CC2=CC(=CC=C12)OCC1=CC=CC=C1)=O
|
Name
|
ethyl acetate ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.C(C)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred vigorously under balloon pressure for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by purging with hydrogen
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil which
|
Type
|
FILTRATION
|
Details
|
was filtered through 0.45 uM
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC(CN1C=CC2=CC(=CC=C12)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |